5-Bromo-2-(4-methoxyphenoxy)nicotinic acid 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402474
InChI: InChI=1S/C13H10BrNO4/c1-18-9-2-4-10(5-3-9)19-12-11(13(16)17)6-8(14)7-15-12/h2-7H,1H3,(H,16,17)
SMILES: COC1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O
Molecular Formula: C13H10BrNO4
Molecular Weight: 324.13 g/mol

5-Bromo-2-(4-methoxyphenoxy)nicotinic acid

CAS No.:

Cat. No.: VC13402474

Molecular Formula: C13H10BrNO4

Molecular Weight: 324.13 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(4-methoxyphenoxy)nicotinic acid -

Specification

Molecular Formula C13H10BrNO4
Molecular Weight 324.13 g/mol
IUPAC Name 5-bromo-2-(4-methoxyphenoxy)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H10BrNO4/c1-18-9-2-4-10(5-3-9)19-12-11(13(16)17)6-8(14)7-15-12/h2-7H,1H3,(H,16,17)
Standard InChI Key VQGMDXUSEQEOEM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O

Introduction

Key Findings

5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is a brominated nicotinic acid derivative featuring a 4-methoxyphenoxy substituent. This compound exhibits potential in pharmaceutical and materials science applications due to its unique structural motifs, including halogenation and ether linkages. Synthesis typically involves multi-step reactions, including bromination, nucleophilic aromatic substitution, and hydrolysis. Its physical properties, such as a density of ~1.6 g/cm³ and a molecular weight of 340.13 g/mol, align with similar brominated nicotinic acid derivatives. Recent studies highlight its relevance in drug discovery, particularly as a precursor for bioactive molecules targeting metabolic and inflammatory pathways .

Structural and Chemical Characteristics

Molecular Architecture

5-Bromo-2-(4-methoxyphenoxy)nicotinic acid (C₁₃H₁₀BrNO₅) consists of a nicotinic acid backbone substituted at the 2-position with a 4-methoxyphenoxy group and at the 5-position with a bromine atom. The methoxyphenoxy group introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀BrNO₅Calculated
Molecular Weight340.13 g/molCalculated
Density~1.6 g/cm³ (estimated)Analogous
Boiling Point~427°C (estimated)Analogous
SolubilityLow in water; soluble in DMSOAnalogous

Spectral Data

  • ¹H NMR (DMSO-d₆): Signals at δ 8.65 (s, 1H, H-6), 7.85 (d, J=8.4 Hz, 2H, aromatic H), 6.95 (d, J=8.4 Hz, 2H, aromatic H), and 3.80 (s, 3H, OCH₃) .

  • IR (KBr): Peaks at 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), and 560 cm⁻¹ (C-Br) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three primary steps:

  • Bromination of Nicotinic Acid: 5-Bromonicotinic acid is prepared via bromination using thionyl chloride and bromine under controlled conditions .

  • Ester Protection: The carboxylic acid group is protected as a methyl ester to prevent side reactions during subsequent steps .

  • Nucleophilic Substitution: The 2-position is functionalized with 4-methoxyphenol via a copper-catalyzed Ullmann coupling, followed by hydrolysis to regenerate the carboxylic acid .

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1BrominationBr₂, Fe powder, 70–80°C85%
2Methyl Ester FormationSOCl₂, MeOH, reflux90%
3Phenoxy Substitution4-Methoxyphenol, CuI, K₂CO₃75%
4Ester HydrolysisNaOH (10%), 60°C95%

Challenges and Solutions

  • Regioselectivity: Bromination at the 5-position is favored due to directing effects of the pyridine nitrogen .

  • Side Reactions: Use of protecting groups (e.g., methyl ester) minimizes decarboxylation during substitution .

Material Science Applications

Coordination Polymers

Brominated nicotinic acids serve as ligands for lanthanide-based coordination polymers. For instance, Dy(III) and Tb(III) complexes exhibit luminescent properties suitable for optoelectronics .

Catalysis

The electron-withdrawing bromine and electron-donating methoxyphenoxy groups create a polarized framework, enhancing catalytic activity in cross-coupling reactions .

Future Directions

  • Structure-Activity Studies: Optimize substituents to enhance bioavailability and target specificity.

  • Polymer Chemistry: Explore use in synthesizing biodegradable polymers with tunable thermal properties.

  • Clinical Trials: Evaluate efficacy in models of inflammation and dyslipidemia .

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